![molecular formula C24H20ClN3O4 B2898593 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol CAS No. 850192-96-0](/img/structure/B2898593.png)
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol
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Overview
Description
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol, also known as AC-262,356, is a synthetic compound that has gained attention in the scientific community for its potential use in research applications.
Mechanism Of Action
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol acts as a selective androgen receptor modulator by binding to androgen receptors and modulating their activity. This results in an increase in muscle mass and strength, as well as a decrease in fat mass. 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has also been shown to have neuroprotective effects and may have potential therapeutic applications in neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has been shown to increase muscle mass and strength in preclinical studies. It has also been shown to decrease fat mass and improve insulin sensitivity. 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has neuroprotective effects and may have potential therapeutic applications in neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol in lab experiments include its selective androgen receptor modulation, its ability to increase muscle mass and strength, and its potential therapeutic applications in neurodegenerative diseases. The limitations of using 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol in lab experiments include its limited availability and high cost.
Future Directions
For 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol research include further preclinical studies to investigate its potential therapeutic applications in neurodegenerative diseases. There is also potential for the development of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol analogs with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol and its potential side effects.
Synthesis Methods
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol is synthesized through a multistep process that involves the reaction of 2-methoxyphenol with ethyl chloroformate to form ethyl 2-methoxyphenyl carbonate. This intermediate is then reacted with 2-amino-5-(2-methoxyphenoxy)pyrimidine-4-carboxylic acid to form 2-(2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methoxyphenyl)oxy)phenyl carbonate. The final step involves the reaction of this intermediate with 3-chlorobenzyl alcohol to form 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol.
Scientific Research Applications
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has been studied for its potential use in research applications related to androgen receptor modulation. Androgens are hormones that play a critical role in the development and maintenance of male sexual characteristics. Androgen receptor modulators are compounds that can selectively bind to androgen receptors and modulate their activity. 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has shown promising results in preclinical studies as a potential androgen receptor modulator.
properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-30-20-7-2-3-8-21(20)32-22-13-27-24(26)28-23(22)18-10-9-17(12-19(18)29)31-14-15-5-4-6-16(25)11-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURRXROMOYHUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol |
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